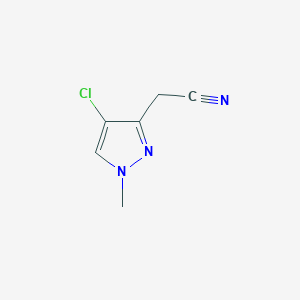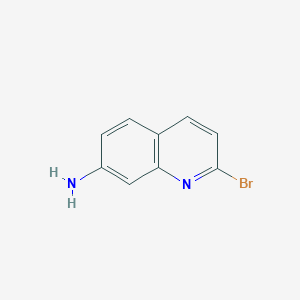
2-Bromoquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromoquinolin-7-amine” is a chemical compound with the CAS number 1783789-94-5 . It has a molecular weight of 223.07 . The IUPAC name for this compound is 2-bromo-7-quinolinamine .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Bromoquinolin-7-amine”, has been a topic of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The InChI code for “2-Bromoquinolin-7-amine” is 1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo various chemical reactions . For instance, amines can react rapidly with acid chlorides or acid anhydrides to form amides . Additionally, quinoline derivatives can undergo a Hofmann elimination to form alkenes .
Physical And Chemical Properties Analysis
“2-Bromoquinolin-7-amine” has a molecular weight of 223.07 .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Compounds like 2-Bromoquinolin-7-amine serve as key intermediates in the synthesis of complex molecules. Their structural features, particularly the bromo and amino groups, offer reactive sites for various chemical transformations. These properties make them valuable in the development of pharmaceuticals, agrochemicals, and materials science. For instance, halogenated quinolines are explored for their antimalarial, antibacterial, and antitumor properties, indicating the potential utility of 2-Bromoquinolin-7-amine in similar contexts.
Biological Activities
The structural analogs of 2-Bromoquinolin-7-amine, such as quinoline derivatives, are extensively studied for their biological activities. They are known to exhibit a wide range of biological effects including antiviral, antimicrobial, and anticancer activities. The presence of the bromo and amino groups could influence the molecule's interaction with biological targets, suggesting that 2-Bromoquinolin-7-amine could be explored for similar biological applications.
Antiviral and Antimicrobial Properties : Compounds like imiquimod, a known immune response modifier with a quinoline core, demonstrate the potential of quinoline derivatives in treating viral infections and skin disorders by modulating the immune system (Syed, 2001).
Anticancer Activities : The structural framework of quinolines, including potential modifications like bromination, is associated with antitumor activities. These compounds may interact with DNA or proteins within cancer cells, leading to inhibited growth or apoptosis. Research on chloroquine and its derivatives highlights the therapeutic potential of quinoline-based compounds in cancer treatment, pointing towards the possible applications of 2-Bromoquinolin-7-amine in oncology (Njaria et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
Eigenschaften
IUPAC Name |
2-bromoquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLMYFVVKDMVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinolin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

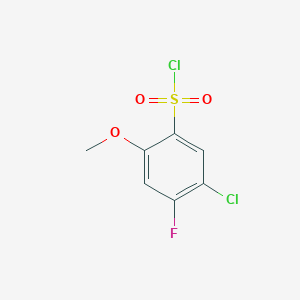
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![(E)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
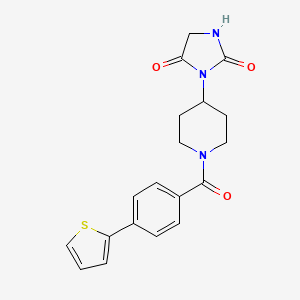
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
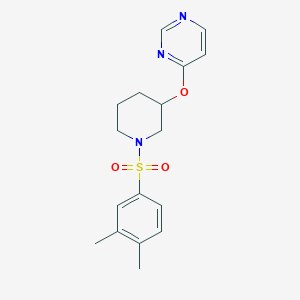
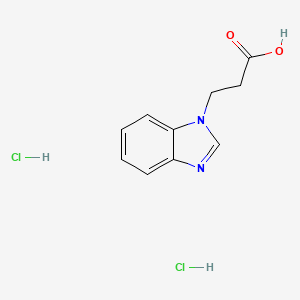
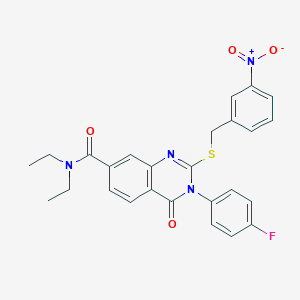
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)
